Enantiomer-Dependent Biological Activity in GPR119 Agonist Programs
The (S)-enantiomer is explicitly claimed in the GPR119 agonist patent family US 9,776,987, in contrast to the racemic or (R)-forms which are not claimed [1]. While publicly available quantitative potency data for the isolated (S)-enantiomer at GPR119 is limited, the patent’s specific stereochemical claims indicate that chirality is essential for maintaining the desired agonist activity [1]. For a comparative perspective, structurally related 2-aminopropanamide derivatives have demonstrated sedative/antiepileptic activity in rodent models, with the (S)-enantiomer of the 4-fluorophenyl series showing a dose-response separation from its (R)-counterpart [2].
| Evidence Dimension | Stereochemical impact on target activity |
|---|---|
| Target Compound Data | Patented GPR119 agonist scaffold (US 9,776,987) — specific (S)-configuration claimed for activity |
| Comparator Or Baseline | Racemic mixture and (R)-enantiomer not separately claimed in the same patent family |
| Quantified Difference | Stereochemical specificity not numerically quantified for this exact compound in the patent, but patent claims are restricted to the (S)-configuration only. |
| Conditions | GPR119 cAMP assay (HEK293 cells) as described in patent examples. |
Why This Matters
Procuring the (S)-enantiomer is necessary to replicate the GPR119 agonist activity reported in the patent, as the racemate or (R)-form may be inactive or have altered pharmacology.
- [1] USPTO Patent Assignment. (2017). Amide Derivatives for GPR119 Agonist, US Patent 9,776,987, Inventors: Kim Y. et al. View Source
- [2] US Patent 5,382,683. (1995). 2-Aminopropanamide Derivatives. Justia Patents. View Source
